![molecular formula C18H19NOS B2760524 (E)-3-phenyl-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396890-76-8](/img/structure/B2760524.png)
(E)-3-phenyl-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one, also known as PTPI, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. PTPI is a synthetic compound that is derived from piperidine and thiophene, and has been shown to possess unique biochemical and physiological properties. In
Scientific Research Applications
Tyrosinase Inhibition
The compound has been found to be a potent inhibitor of tyrosinase, an enzyme that plays a key role in melanogenesis, the process of melanin production . Specifically, it showed strong competitive inhibition activity against mushroom tyrosinase with IC 50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .
Anti-Melanogenesis Properties
The compound has demonstrated anti-melanogenesis properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells . It exhibited dose-dependent inhibitory effects on melanin contents and intracellular tyrosinase .
Potential Therapeutic Agent for Hyperpigmentation Disorders
Given its potent tyrosinase inhibition and anti-melanogenesis properties, the compound could be considered for use in the development of therapeutic agents for diseases associated with hyperpigmentation disorders .
Chemical Biology Research
The compound’s unique structure and properties make it a subject of interest in chemical biology research . Its synthesis and retrosynthesis have been discussed in the literature , providing valuable insights into its chemical behavior and potential modifications.
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential . This suggests that the compound could be further explored for its potential applications in combating microbial infections .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis, which involves the synthesis, transport, and release of melanin .
Mode of Action
The compound exhibits strong competitive inhibition activity against tyrosinase . It interacts with tyrosinase residues in the tyrosinase active site, thereby directly inhibiting tyrosinase as a competitive inhibitor .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the synthesis of melanin, leading to anti-melanogenic effects . This is particularly significant in α-MSH and IBMX-induced B16F10 melanoma cells .
Result of Action
The compound’s action results in dose-dependent inhibitory effects on melanin contents and intracellular tyrosinase in α-MSH and IBMX-induced B16F10 cells . This suggests that the compound might be considered a potent tyrosinase inhibitor for use in the development of therapeutic agents for diseases associated with hyperpigment disorders .
properties
IUPAC Name |
(E)-3-phenyl-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(9-8-15-5-2-1-3-6-15)19-12-10-16(11-13-19)17-7-4-14-21-17/h1-9,14,16H,10-13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWMQHBGFQNJR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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